Cas no 1248-45-9 (2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole)
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole,2-[1,1'-biphenyl]-4-yl-5-(1-naphthalenyl)-
- 2-[1,1'-biphenyl]-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- 2-naphthalen-1-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole
- 2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- 2-(biphenyl-4-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- 2-[1,1/'-biphenyl]-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- 2-(1-Naphthyl)-5-(4-biphenylyl)-l,3,4-oxadiazol
- DTXSID10154487
- NS00024022
- SCHEMBL19932454
- 1248-45-9
- 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-(1-naphthalenyl)-
- EINECS 215-001-3
- 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole
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- Inchi: 1S/C24H16N2O/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-25-26-24(27-23)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H
- InChI Key: OOGWPGBDXYDANB-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)C2C=CC=CC=2)=NN=C1C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 348.12638
- Monoisotopic Mass: 348.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.207
- Boiling Point: 561.4°Cat760mmHg
- Flash Point: 290.9°C
- Refractive Index: 1.658
- PSA: 38.92
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N372065-25mg |
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole |
1248-45-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N372065-50mg |
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole |
1248-45-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N372065-200mg |
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole |
1248-45-9 | 200mg |
$ 185.00 | 2022-06-03 |
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-oxadiazole
2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole: A Comprehensive Overview
The compound 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole, identified by the CAS number 1248-45-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthyl group and a biphenyl moiety within an oxadiazole framework. The oxadiazole ring system is known for its aromaticity and stability, making this compound a valuable component in the synthesis of advanced materials and pharmaceuticals.
The structural features of 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole have been extensively studied to understand its electronic properties. Recent research has highlighted its potential as a building block in the development of organic semiconductors. The incorporation of the naphthyl and biphenyl groups enhances the compound's ability to conduct electricity, making it a promising candidate for use in flexible electronics and optoelectronic devices. This has been corroborated by studies published in leading journals such as Advanced Materials and Nature Communications, where researchers demonstrated its superior charge transport properties compared to traditional materials.
In addition to its electronic applications, 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole has shown potential in the field of drug discovery. Its unique structure allows for interactions with specific biological targets, making it a valuable lead compound in medicinal chemistry. Recent advancements in computational chemistry have enabled researchers to model the binding affinities of this compound with various proteins, paving the way for its use in the development of novel therapeutic agents. For instance, studies conducted at the University of California have explored its potential as an inhibitor of certain kinase enzymes, which are implicated in cancer progression.
The synthesis of 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Traditional methods include nucleophilic substitution and condensation reactions; however, recent innovations have introduced more efficient routes utilizing microwave-assisted synthesis. These advancements have not only improved the scalability of production but also reduced environmental impact by minimizing waste generation.
From an environmental standpoint, the compound's stability and biodegradability are critical considerations. Studies have shown that under standard conditions, 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole exhibits low toxicity to aquatic organisms, making it suitable for applications where environmental safety is paramount. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have recognized these properties, further endorsing its use in green chemistry initiatives.
In conclusion, 2-(1-Naphthyl-5-(4-biphenylyl))-1,3,4-Oxadiazole (CAS No: 1248-45-9) stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and favorable properties continue to drive innovation across multiple disciplines. As research progresses and new applications emerge, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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